molecular formula C17H15Cl2FN2O B335733 1-(3,4-Dichlorobenzoyl)-4-(4-fluorophenyl)piperazine

1-(3,4-Dichlorobenzoyl)-4-(4-fluorophenyl)piperazine

Cat. No.: B335733
M. Wt: 353.2 g/mol
InChI Key: WDNUICNURXVZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorobenzoyl)-4-(4-fluorophenyl)piperazine is a complex organic compound that features a dichlorophenyl group and a fluorophenyl group connected via a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorobenzoyl)-4-(4-fluorophenyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Dichlorophenyl Group: This step involves the nucleophilic substitution reaction where the piperazine ring reacts with 3,4-dichlorobenzoyl chloride in the presence of a base like triethylamine.

    Attachment of the Fluorophenyl Group: The final step involves the reaction of the intermediate product with 4-fluorobenzoyl chloride under similar conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorobenzoyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dichlorobenzoyl)-4-(4-fluorophenyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzoyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dichloro-phenyl)-piperazin-1-yl-methanone
  • (4-Fluoro-phenyl)-piperazin-1-yl-methanone
  • (3,4-Dichloro-phenyl)-[4-(3-fluoro-phenyl)-piperazin-1-yl]-methanone

Uniqueness

1-(3,4-Dichlorobenzoyl)-4-(4-fluorophenyl)piperazine is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which can impart distinct chemical and biological properties. This combination can enhance its reactivity and potential efficacy in various applications compared to similar compounds.

Properties

Molecular Formula

C17H15Cl2FN2O

Molecular Weight

353.2 g/mol

IUPAC Name

(3,4-dichlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H15Cl2FN2O/c18-15-6-1-12(11-16(15)19)17(23)22-9-7-21(8-10-22)14-4-2-13(20)3-5-14/h1-6,11H,7-10H2

InChI Key

WDNUICNURXVZBX-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.